molecular formula C14H18N2O3 B11481900 2,2-dimethyl-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)propan-1-one

2,2-dimethyl-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)propan-1-one

Cat. No.: B11481900
M. Wt: 262.30 g/mol
InChI Key: FFFPWSFKMXNPLC-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-1-(6-NITRO-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a nitro group attached to the quinoline ring, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-1-(6-NITRO-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Propanone Moiety: The final step involves the alkylation of the quinoline derivative with 2,2-dimethylpropanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification Steps: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-1-(6-NITRO-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Oxidation: Hydrogen peroxide, acetic acid as solvent.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

Major Products Formed

    Reduction: 2,2-DIMETHYL-1-(6-AMINO-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE.

    Oxidation: 2,2-DIMETHYL-1-(6-NITROQUINOLINE N-OXIDE-1-YL)PROPAN-1-ONE.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-DIMETHYL-1-(6-NITRO-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-1-(6-NITRO-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-DIMETHYL-1-(6-NITRO-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE is unique due to the presence of both the nitro group and the 2,2-dimethylpropanone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

2,2-dimethyl-1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)propan-1-one

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)13(17)15-8-4-5-10-9-11(16(18)19)6-7-12(10)15/h6-7,9H,4-5,8H2,1-3H3

InChI Key

FFFPWSFKMXNPLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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